molecular formula C14H19NO2 B7793399 4-Hexyloxy-3-methoxybenzonitrile

4-Hexyloxy-3-methoxybenzonitrile

Cat. No.: B7793399
M. Wt: 233.31 g/mol
InChI Key: MPKNIBJACXZILX-UHFFFAOYSA-N
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Description

4-Hexyloxy-3-methoxybenzonitrile: is an organic compound with the molecular formula C14H19NO2 . It is characterized by the presence of a hexyloxy group and a methoxy group attached to a benzonitrile core.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4-Hexyloxy-3-methoxybenzonitrile typically involves the alkylation of 4-hydroxy-3-methoxybenzonitrile with hexyl bromide in the presence of a base such as potassium carbonate. The reaction is carried out in a suitable solvent like dimethylformamide (DMF) under reflux conditions .

Industrial Production Methods: This would include optimizing reaction conditions to maximize yield and purity, as well as implementing efficient purification techniques such as recrystallization or column chromatography .

Chemical Reactions Analysis

Types of Reactions: 4-Hexyloxy-3-methoxybenzonitrile can undergo various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

Chemistry: 4-Hexyloxy-3-methoxybenzonitrile is used as an intermediate in organic synthesis, particularly in the preparation of more complex molecules. It serves as a building block for the synthesis of various pharmaceuticals and agrochemicals .

Biology and Medicine: In biological research, this compound can be used to study the effects of nitrile-containing compounds on biological systems. It may also serve as a precursor for the synthesis of bioactive molecules .

Industry: In the industrial sector, this compound can be used in the production of specialty chemicals and materials. Its unique structure makes it a valuable component in the development of new materials with specific properties .

Mechanism of Action

The mechanism of action of 4-Hexyloxy-3-methoxybenzonitrile is largely dependent on its functional groups. The nitrile group can participate in various chemical reactions, including nucleophilic addition and substitution. The hexyloxy and methoxy groups can influence the compound’s reactivity and interactions with other molecules. These functional groups can interact with molecular targets such as enzymes or receptors, potentially modulating their activity and leading to various biological effects .

Comparison with Similar Compounds

    4-Hydroxy-3-methoxybenzonitrile: Similar structure but lacks the hexyloxy group.

    4-Methoxybenzonitrile: Lacks both the hexyloxy and hydroxy groups.

    4-Hydroxybenzonitrile: Lacks both the hexyloxy and methoxy groups.

Uniqueness: 4-Hexyloxy-3-methoxybenzonitrile is unique due to the presence of both hexyloxy and methoxy groups, which can significantly influence its chemical reactivity and physical properties. These groups can enhance the compound’s solubility in organic solvents and its ability to participate in various chemical reactions, making it a versatile intermediate in organic synthesis .

Properties

IUPAC Name

4-hexoxy-3-methoxybenzonitrile
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H19NO2/c1-3-4-5-6-9-17-13-8-7-12(11-15)10-14(13)16-2/h7-8,10H,3-6,9H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MPKNIBJACXZILX-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCCOC1=C(C=C(C=C1)C#N)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H19NO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

233.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis routes and methods

Procedure details

To a suspension of sodium hydride, 60% dispersion in oil,(4.8 g; 0.11 mol) in 40 mL of DMF, a solution of 4-hydroxy-3-methoxy-benzonitrile (14.9 g; 0.1 mol) in DMF (40 mL) was added dropwise over 10 minutes. After addition, the reaction mixture was stirred at ambient temperature for 30 minutes, then bromohexane (16.5 g; 0.1 mol) in DMF (20 mL) was added. The reaction mixture was stirred at ambient temperature for 18 hours. The DMF containing reaction mixture was concentrated to a residue, and H2O (100 mL) was added to the residue. The solid was collected by filtration to obtain 8.2 g (35% yield) of the tide compound as white solid. 1H-NMR (DMSO-d6; 200 MHz) δ7.45 (s, 1H), 7.42 (s, 1H), 7.1 (d, 1H), 4.0 (t, 2H), 3.8 (s, 3H), 1.6-1.8 (m, 2H), 1.2-1.5 (m, 8H), and 0.9 ppm (t, 3H).
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Name
Quantity
40 mL
Type
solvent
Reaction Step One
Quantity
14.9 g
Type
reactant
Reaction Step Two
Name
Quantity
40 mL
Type
solvent
Reaction Step Two
Quantity
16.5 g
Type
reactant
Reaction Step Three
Name
Quantity
20 mL
Type
solvent
Reaction Step Three
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Four
Yield
35%

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